molecular formula C18H18INO3 B12616965 N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide CAS No. 922142-23-2

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide

Cat. No.: B12616965
CAS No.: 922142-23-2
M. Wt: 423.2 g/mol
InChI Key: ZQDWNEQQZBKMIH-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, an iodo-substituted methoxyphenyl group, and a 3-oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the iodinated methoxyphenyl compound with benzylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-(2-iodophenyl)-3-oxobutanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-Benzyl-N-(2-methoxyphenyl)-3-oxobutanamide: Lacks the iodine atom, which can influence its chemical properties and applications.

    N-Benzyl-N-(2-iodo-5-methylphenyl)-3-oxobutanamide: Contains a methyl group instead of a methoxy group, altering its steric and electronic characteristics.

Uniqueness

N-Benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide is unique due to the presence of both iodine and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

922142-23-2

Molecular Formula

C18H18INO3

Molecular Weight

423.2 g/mol

IUPAC Name

N-benzyl-N-(2-iodo-5-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C18H18INO3/c1-13(21)10-18(22)20(12-14-6-4-3-5-7-14)17-11-15(23-2)8-9-16(17)19/h3-9,11H,10,12H2,1-2H3

InChI Key

ZQDWNEQQZBKMIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2)OC)I

Origin of Product

United States

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